Home > Products > Screening Compounds P112051 > N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine
N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine - 245039-41-2

N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

Catalog Number: EVT-2823145
CAS Number: 245039-41-2
Molecular Formula: C16H13N5
Molecular Weight: 275.315
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-benzyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine belongs to the class of [, , ]triazolo[4,3-a]quinoxalines, heterocyclic compounds known for their diverse biological activities. These compounds have attracted scientific interest for their potential applications in various fields, including medicinal chemistry.

N-Cyclopentyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

  • Compound Description: This compound represents a key structural analog of N-benzyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine. It exhibits moderate affinity for both adenosine A1 and A2 receptors [].
  • Relevance: The structural similarity lies in the shared [, , ]triazolo[4,3-a]quinoxaline core. The key difference is the replacement of the benzyl group at the 4-amino position in N-benzyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine with a cyclopentyl group in this analog. This modification was explored based on structural parallels with adenine and adenosine, aiming to enhance A1 receptor affinity and selectivity [].

1-(Trifluoromethyl)-N-cyclopentyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

  • Compound Description: Identified as compound 9 in the source literature [], this derivative demonstrated significantly improved affinity and selectivity for the adenosine A1 receptor.
  • Relevance: Building upon the N-cyclopentyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine structure, this compound incorporates a trifluoromethyl substitution at the 1-position of the [, , ]triazolo[4,3-a]quinoxaline scaffold. This modification resulted in a compound with a 7.3 nM A1 affinity and 138-fold selectivity for the A1 receptor compared to the A2 receptor []. This highlights the impact of substituent modifications on the [, , ]triazolo[4,3-a]quinoxaline scaffold for A1 receptor activity, directly relating it to N-benzyl[1,2,4]triazolo[4,3-a]quinoxalin-4-amine.
Overview

N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is a compound that belongs to the class of [1,2,4]triazolo[4,3-a]quinoxalines. This compound is notable for its potential biological applications, particularly in the field of medicinal chemistry. The synthesis of this compound has been explored due to its anticipated pharmacological properties, including anticonvulsant and anticancer activities.

Source

The compound can be synthesized from various precursors, including 1,2-diaminobenzene and oxalic acid, through established organic synthesis methodologies. The synthesis often involves multiple steps of chemical reactions leading to the formation of the triazoloquinoxaline structure.

Classification

N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is classified as a heterocyclic compound due to its incorporation of nitrogen atoms in its ring structure. It falls under the broader category of quinoxaline derivatives which are known for their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine typically involves several key steps:

  1. Preparation of Quinoxaline: The starting material, 2,3-dichloroquinoxaline, is synthesized from 1,2-diaminobenzene and oxalic acid via condensation reactions.
  2. Hydrazine Reaction: Treatment with hydrazine hydrate leads to the formation of a hydrazino intermediate.
  3. Cyclization: The cyclization step is achieved by treating the hydrazino compound with triethyl orthoformate.
  4. Formation of Triazole: Subsequent reactions with thiourea yield the desired triazoloquinoxaline derivative.

Technical Details

The reaction conditions typically involve heating in solvents such as dimethylformamide or ethanol under controlled temperatures. Yields can vary based on the specific reaction conditions and purities are often confirmed using techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy .

Molecular Structure Analysis

Structure

The molecular formula for N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine is C_{15}H_{14}N_{4}. The compound features a benzyl group attached to the nitrogen atom of the triazole ring and a quinoxaline moiety.

Data

  • Molecular Weight: 275.31 g/mol
  • Melting Point: Typically ranges around 270–272 °C depending on purity .
Chemical Reactions Analysis

Reactions

N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine can participate in various chemical reactions:

  1. Substitution Reactions: The amine group can undergo acylation or alkylation.
  2. Coupling Reactions: It can be coupled with other aromatic systems to form more complex structures.

Technical Details

Reactions are often monitored using thin-layer chromatography and characterized using mass spectrometry and nuclear magnetic resonance spectroscopy to confirm product formation and purity .

Mechanism of Action

Process

The mechanism by which N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine exerts its biological effects is not fully elucidated but is believed to involve modulation of neurotransmitter systems in the brain. Its structural similarity to known pharmacophores suggests potential interactions with adenosine receptors and other targets involved in neurological pathways.

Data

Experimental evaluations have shown that derivatives of this compound exhibit anticonvulsant activities in animal models .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide and ethanol; less soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Can react with electrophiles due to the presence of nucleophilic sites on the triazole ring.
Applications

N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine has shown promise in various scientific fields:

  1. Medicinal Chemistry: Investigated for its potential as an anticonvulsant agent.
  2. Cancer Research: Explored for anticancer properties due to its ability to induce apoptosis in certain cancer cell lines.
  3. Neuroscience: Studied for effects on neurotransmitter systems which could lead to new treatments for neurological disorders .
Introduction to the [1,2,4]Triazolo[4,3-a]Quinoxaline Scaffold

The [1,2,4]triazolo[4,3-a]quinoxaline scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by a fused triazole-quinoxaline structure. This bicyclic core exhibits remarkable planarity and electron-deficient properties, enabling diverse interactions with biological targets, particularly enzymes and receptors involved in disease pathogenesis [1] [2]. Its synthetic accessibility allows for extensive functionalization at multiple positions (N1, C4, and the quinoxaline ring), facilitating the fine-tuning of pharmacological profiles [4] [8]. The inherent rigidity of the scaffold contributes to high binding affinity and selectivity, while the triazole nitrogen atoms serve as hydrogen bond acceptors, crucial for target engagement [2] [7].

Historical Development and Pharmacological Significance of Triazoloquinoxaline Derivatives

Triazoloquinoxaline derivatives first gained prominence in the 1980s with the discovery of their affinity for adenosine receptors. Notably, trifluoromethyl-substituted derivatives demonstrated potent A1 receptor antagonism (Ki = 7.3 nM), establishing the scaffold's potential in central nervous system (CNS) drug discovery [3]. Subsequent research revealed diverse bioactivities:

Table 1: Evolution of Key Triazoloquinoxaline Pharmacological Activities

EraKey ActivityExemplar CompoundTarget/PotencyRef
Late 1980sAdenosine A1 Antagonism1-Trifluoromethyl-4-cyclopentylamino derivativeA1 Ki = 7.3 nM (Selectivity >100x vs A2)[3]
Early 2000sH1-Antihistaminic1-Methyl-4-benzyl-4H-triazoloquinazolin-5-one (II)76% Protection (vs histamine bronchospasm)[1]
2010sBET Bromodomain InhibitionTriazoloquinoxaline aminophenyl derivatives (e.g., 13)BRD4 IC50 = 1.37 nM; Anti-cancer activity[2]
2010s-PresentAdenosine A3 Antagonism4-Acyl/sulfonyl/carbamoyl derivatives (e.g., 7, 8, 13, 16)hA3 Ki < 10 nM; High selectivity[4]
2020sDual PARP-1/EGFR InhibitionBis(triazolothiadiazine)-Quinoxaline hybrids (e.g., 8i)PARP-1 IC50=1.37 nM; EGFR IC50=64.65 nM[6]

The 2000s saw diversification into antihistaminic agents, where compound II (1-methyl-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one) demonstrated superior in vivo protection (76%) against histamine-induced bronchospasm in guinea pigs compared to chlorpheniramine (71%), with significantly reduced sedation (7% vs 30%) [1]. The 2010s marked a shift towards epigenetic modulators and targeted oncology agents. Triazoloquinoxaline-based BET inhibitors like compound 13 emerged with nanomolar potency (BRD4 IC50 = 1.37 nM) and demonstrated efficacy in cancer cell lines (e.g., Ty-82, THP-1) [2]. Concurrently, extensive optimization of 4-substituted derivatives yielded highly potent and selective human A3 adenosine receptor (hA3 AR) antagonists (Ki < 10 nM), crucial for modulating ischemia, inflammation, and cancer progression [4]. Most recently, hybrid molecules incorporating triazolothiadiazine and quinoxaline moieties (e.g., 8i) exhibited dual PARP-1/EGFR inhibition, showcasing the scaffold's adaptability for polypharmacology in oncology [6].

Structural Analogues and Their Role in Medicinal Chemistry

Structural variations on the triazoloquinoxaline core profoundly impact target selectivity and potency, enabling rational drug design:

  • C1 Substitution: Minor modifications at N1 significantly influence bioactivity. Methyl substitution often optimizes potency, as seen in H1-antihistamines [1] and BET inhibitors [2]. Conversely, bulky groups (phenyl, CF₃) or hydrogen at N1 generally reduce affinity, particularly for bromodomains and adenosine receptors [2] [3]. This position primarily modulates steric fit and electron density within target binding pockets.

  • C4 Modification (The Critical Position): This is the primary site for derivatization dictating target class:

  • Amino Groups (R-NH-): Provide A1/A3 adenosine receptor affinity. Cycloalkylamino (e.g., cyclopentyl) enhances A1 selectivity [3], while substituted benzylamino and acyl/sulfonyl/carbamoyl groups drive potent hA3 antagonism [4].
  • Benzyl Groups (PhCH₂-): Impart H1-antihistaminic activity [1]. Further substitution on the benzyl ring modulates potency and pharmacokinetics.
  • Oxygen/Sulfur Linkages: Present in less explored analogues, offering potential for novel interactions.
  • Quinoxaline Ring Fusion Modifications:
  • Benzo Ring Substitution: Electron-withdrawing groups (EWG) like NO₂ at C6 dramatically enhance hA3 AR affinity and selectivity (e.g., 10-100 fold increases) [4]. Electron-donating groups (EDG) like methoxy can improve solubility but may reduce affinity.
  • Ring Contraction/Expansion: Replacing quinoxaline with pyrazine (benzene-missing analogue) in BET inhibitors led to substantial potency loss (e.g., 16), highlighting the necessity of the extended hydrophobic surface for π-stacking interactions in certain targets [2].
  • Heterocycle Hybridization: Fusion or conjugation with other pharmacophores (e.g., triazolothiadiazines in 8a-l) creates dual-targeting agents like potent PARP-1/EGFR inhibitors [6].

Table 2: Impact of Core Modifications on Target Affinity and Selectivity

Modification SiteKey Substituent/ChangePrimary Target AffectedEffect on Potency/SelectivityRef
N1 (C1)Methyl (-CH₃)H1, BET, A3Often optimal potency (e.g., H1: 76% protection)[1][2]
N1 (C1)Trifluoromethyl (-CF₃)A1High A1 affinity (Ki=7.3 nM), selectivity[3]
N1 (C1)Phenyl, H, EthylBETMarked decrease or loss of BRD4 inhibition[2]
C4CyclopentylaminoA1High A1 affinity & selectivity[3]
C4Benzyl (-CH₂C₆H₅)H1Potent antihistaminic (e.g., Compound II)[1]
C4Acylamino/SulfonamidohA3Nanomolar antagonists (e.g., Ki < 10 nM)[4]
C4Benzyloxy (e.g., in 20, 21)hA3Retains high hA3 affinity[4]
Quinoxaline C6/C7Nitro (-NO₂)hA3Dramatic increase in affinity & selectivity (vs A1/A2)[4]
Core FusionPyrazine (vs Quinoxaline)BETSignificant loss of BRD4 inhibition (e.g., 16)[2]

Rationale for Targeting N-Benzyl Substitution in Position 4

The N-benzyl group at the C4 position ([1,2,4]triazolo[4,3-a]quinoxalin-4-amine scaffold modified with a benzyl on the exocyclic nitrogen) is strategically significant due to its proven versatility across multiple target classes and favorable physicochemical properties:

  • Synthetic Versatility: The benzylamine moiety is readily introduced via nucleophilic aromatic substitution (SNAr) of C4-chloro precursors (readily available from cyclization of 2-hydrazino-3-benzyl-3H-quinazolin-4-ones or analogous routes) [1] [2], or reductive amination using quinoxalinone aldehydes. The benzene ring allows straightforward late-stage diversification (e.g., halogenation, nitration, amidation, cross-coupling) to rapidly generate structure-activity relationship (SAR) libraries [1] [6].

  • Pharmacophore Compatibility: The benzyl group provides an optimal hydrophobic "anchor":

  • H1 Antihistamines: Fills a hydrophobic pocket in the H1 receptor. Unsubstituted benzyl yielded the most potent analogue (II) with minimal sedation [1].
  • A3 AR Antagonists: Serves as a spacer, positioning aryl or acyl groups into a key hydrophobic subpocket. While benzyl itself may not be optimal, substituted benzyl derivatives (e.g., halogenated, methoxy) and benzyl-derived amides/sulfonamides achieve high potency [4]. Molecular modeling consistently places the benzyl phenyl ring within a lipophilic cleft near transmembrane helices 6 and 7 of the hA3 receptor [4].
  • Enzyme Inhibitors (BET, PARP-1, EGFR): Acts as a linker to critical auxiliary binding elements. In BET inhibitors, aminophenylbenzyl derivatives engage the ZA channel via crucial hydrogen bonds (e.g., Asn140) and hydrophobic contacts [2]. In dual PARP-1/EGFR inhibitors like 8i, the benzyl component within bis-triazolothiadiazine hybrids contributes to π-stacking and van der Waals interactions within the enzyme active sites [6].
  • Enhanced Drug-Like Properties: Compared to simple alkyl chains, the benzyl group offers improved metabolic stability by reducing susceptibility to oxidative metabolism (compared to alkyl chains with benzylic hydrogens). Its moderate lipophilicity (predicted logP increase ~2-2.5 over unsubstituted amine) enhances membrane permeability, crucial for CNS targets or intracellular enzymes [3] [4]. Its planar structure facilitates π-stacking interactions within target binding sites, contributing to binding affinity. Furthermore, the benzylic methylene (-CH₂-) provides conformational flexibility, allowing the phenyl ring to adopt optimal orientations within diverse binding pockets [1] [4].

  • Foundation for Hybrid Molecules: The benzylamine nitrogen serves as a convenient handle for constructing bifunctional ligands. It can be acylated or sulfonylated to introduce secondary pharmacophores targeting allosteric sites or adjacent proteins (e.g., dual PARP-1/EGFR inhibitors like 8i synthesized by coupling triazolothiadiazine-carboxylic acids to benzylamino-quinoxalines) [6]. This enables polypharmacology strategies without significantly increasing molecular weight or complexity compared to linking two full scaffolds.

Properties

CAS Number

245039-41-2

Product Name

N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

IUPAC Name

N-benzyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-amine

Molecular Formula

C16H13N5

Molecular Weight

275.315

InChI

InChI=1S/C16H13N5/c1-2-6-12(7-3-1)10-17-15-16-20-18-11-21(16)14-9-5-4-8-13(14)19-15/h1-9,11H,10H2,(H,17,19)

InChI Key

SAFFSHFEBNZKGA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC2=NC3=CC=CC=C3N4C2=NN=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.